6-Cyclopropylpicolinaldehyde

Overview

Description

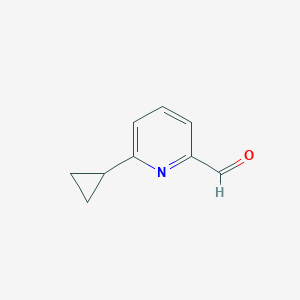

6-Cyclopropylpicolinaldehyde is a pyridine-based aldehyde derivative featuring a cyclopropyl substituent at the 6-position of the pyridine ring and an aldehyde functional group at the 2-position. This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing bioactive molecules such as TAK1 (transforming growth factor β-activated kinase 1) inhibitors. For example, it was utilized in the preparation of compound 13i, a potent TAK1 inhibitor with a 2-cyanoacrylamide scaffold tethered to an imidazopyridine core . Its structural uniqueness—combining the electron-withdrawing pyridine ring, the sterically bulky cyclopropyl group, and the reactive aldehyde moiety—makes it valuable for tuning drug-like properties such as solubility, metabolic stability, and target binding affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpicolinaldehyde typically involves the cyclopropylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 6-Cyclopropylpyridine-2-carboxylic acid.

Reduction: 6-Cyclopropylpyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

6-Cyclopropylpicolinaldehyde serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield derivatives with significant biological activity.

- Neuropharmacology : Research indicates that derivatives synthesized from this compound may act as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative disorders such as Alzheimer's disease. These interactions could lead to the development of new treatments targeting cognitive decline.

- Anti-inflammatory and Analgesic Activities : Compounds derived from this compound have shown promise in exhibiting anti-inflammatory and analgesic effects, making them candidates for pain management therapies.

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry.

- Synthesis Techniques : Common methods for synthesizing this compound include the Vilsmeier-Haaf reaction and the Duff reaction, which allow for the introduction of the formyl group at the 6-position of cyclopropylnicotinic acid. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized products.

Biological Interaction Studies

Understanding the biological interactions of this compound is crucial for elucidating its pharmacodynamics.

- Mechanism of Action : Preliminary studies suggest that this compound may interact with specific proteins or enzymes involved in cell proliferation and metabolism. Such interactions warrant further investigation to fully understand its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study focusing on its derivatives indicated that modifications at the pyridine nitrogen could significantly affect biological activity, suggesting that structural optimization is essential for enhancing efficacy against specific targets .

- Another research highlighted its potential as an antimalarial agent, where derivatives exhibited promising results against Plasmodium falciparum, demonstrating significant reductions in parasitemia in animal models .

Mechanism of Action

The mechanism of action of 6-Cyclopropylpicolinaldehyde involves its interaction with molecular targets such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The cyclopropyl group can influence the binding affinity and specificity of the compound towards its targets, affecting the overall biological activity.

Comparison with Similar Compounds

Structural Comparison

The most structurally analogous compound to 6-cyclopropylpicolinaldehyde is 6-chloropicolinaldehyde (CAS 54087-03-5). Key differences include:

- Substituent at 6-position : Cyclopropyl (6-cyclopropyl) vs. chlorine (6-chloro).

- Electronic effects : The cyclopropyl group is mildly electron-donating through conjugation, whereas chlorine is electron-withdrawing.

- Steric profile : The cyclopropyl group introduces greater steric bulk compared to chlorine.

Physicochemical Properties

- Solubility : The cyclopropyl group likely reduces aqueous solubility compared to 6-chloropicolinaldehyde due to increased hydrophobicity.

- Bioavailability : The bulkier cyclopropyl group may enhance membrane permeability but could hinder solubility-driven absorption.

Research Findings and Implications

- Role in Drug Design : The use of this compound in compound 13i highlights its utility in optimizing kinase inhibitors. The cyclopropyl group balances lipophilicity and steric demand, which is critical for maintaining potency while avoiding off-target effects .

- Comparison with Halogenated Analogs : Chloro-substituted picolinaldehydes (e.g., 6-chloropicolinaldehyde) are more commonly employed in cross-coupling reactions due to the versatility of chlorine in Suzuki-Miyaura couplings. Cyclopropyl derivatives, however, offer unique advantages in modulating drug metabolism and pharmacokinetics .

Biological Activity

6-Cyclopropylpicolinaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a picolinaldehyde structure, which is characterized by a pyridine ring with an aldehyde functional group. Its molecular formula is , and it has shown promise in various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

This table illustrates the compound's potential as an antimicrobial agent, with lower MIC values indicating higher potency against specific bacteria.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and apoptosis, enhancing its therapeutic potential in chronic inflammatory conditions and cancer.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of picolinaldehydes, including this compound. Results indicated that modifications to the cyclopropyl group significantly affected potency against specific bacterial strains .

- Anti-inflammatory Research : In a study focusing on inflammatory bowel disease models, treatment with this compound resulted in reduced inflammation markers and improved histological scores compared to untreated controls .

- Cancer Cell Line Testing : Research conducted on breast cancer cell lines showed that this compound induced apoptosis through the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name |

6-cyclopropylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPATOPDYFHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.